molecular formula C24H56Cl2NiP2+2 B095058 Dichlorobis(tributylphosphine)nickel(II) CAS No. 15274-43-8

Dichlorobis(tributylphosphine)nickel(II)

Cat. No.: B095058
CAS No.: 15274-43-8
M. Wt: 536.2 g/mol
InChI Key: KPFOFXWYYUNJOZ-UHFFFAOYSA-N
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Description

Dichlorobis(tributylphosphine)nickel(II) is a compound of nickel and tributylphosphine, and is widely used in synthetic organic chemistry as a catalyst for a variety of reactions. This compound is a powerful and versatile catalyst that is used in a variety of different applications, including the synthesis of complex molecules, the formation of organometallic complexes, and the production of pharmaceuticals.

Mechanism of Action

Target of Action

Dichlorobis(tributylphosphine)nickel(II) is a metal phosphine complex, with the formula NiCl2[P(CH3(CH2)3)3]2 . The primary targets of this compound are organic substrates in various chemical reactions. It functions as a catalyst, facilitating and accelerating chemical transformations .

Mode of Action

The compound interacts with its targets through a process known as catalysis. As a catalyst, it lowers the activation energy of the reaction, enabling the reaction to proceed at a faster rate or under milder conditions than would be possible otherwise . The exact mode of action can vary depending on the specific reaction, but it often involves the formation of transient complexes with the substrate molecules .

Biochemical Pathways

While Dichlorobis(tributylphosphine)nickel(II) is primarily used in industrial and laboratory settings rather than biological systems, it plays a crucial role in several chemical reactions. For instance, it has been used in alkyne trimerisations and carbonylations . It’s also a catalyst in Suzuki reactions, although usually inferior in terms of activity .

Pharmacokinetics

It’s worth noting that the compound should be handled with care due to its hazardous properties .

Result of Action

The result of the action of Dichlorobis(tributylphosphine)nickel(II) is the facilitation of chemical reactions. By acting as a catalyst, it allows these reactions to proceed more efficiently, leading to higher yields and purer products .

Action Environment

The action of Dichlorobis(tributylphosphine)nickel(II) can be influenced by various environmental factors. For example, the compound exists as two isomers, a paramagnetic dark blue solid and a diamagnetic red solid . The equilibrium between these two forms can be affected by the solvent, temperature, and other conditions . Furthermore, steric effects also affect the equilibrium; larger ligands favoring the less crowded tetrahedral geometry .

Safety and Hazards

Dichlorobis(tributylphosphine)nickel(II) is classified as Acute Tox. 4 Oral, Carc. 1B, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1B, Skin Sens. 1 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols . Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, Gloves are recommended .

Future Directions

The development of a new ALD process for nickel metal from dichlorobis(triethylphosphine)nickel(II) opens new avenues for the ALD of other metals at low temperatures . This process is characterized by its volatility and thermal stability .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dichlorobis(tributylphosphine)nickel(II) involves the reaction of nickel(II) chloride hexahydrate with tributylphosphine in the presence of hydrochloric acid followed by addition of hydrochloric acid and sodium chloride to form the final product.", "Starting Materials": [ "Nickel(II) chloride hexahydrate", "Tributylphosphine", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Add nickel(II) chloride hexahydrate and tributylphosphine to a reaction flask", "Add hydrochloric acid to the reaction mixture", "Heat the reaction mixture to 70-80°C for 4-6 hours", "Add hydrochloric acid and sodium chloride to the reaction mixture", "Filter the resulting solid and wash with water", "Dry the product under vacuum" ] }

15274-43-8

Molecular Formula

C24H56Cl2NiP2+2

Molecular Weight

536.2 g/mol

IUPAC Name

dichloronickel;tributylphosphanium

InChI

InChI=1S/2C12H27P.2ClH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2

InChI Key

KPFOFXWYYUNJOZ-UHFFFAOYSA-N

SMILES

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Cl[Ni]Cl

Canonical SMILES

CCCC[PH+](CCCC)CCCC.CCCC[PH+](CCCC)CCCC.Cl[Ni]Cl

Pictograms

Corrosive; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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